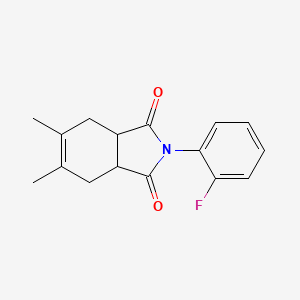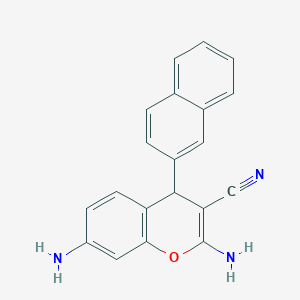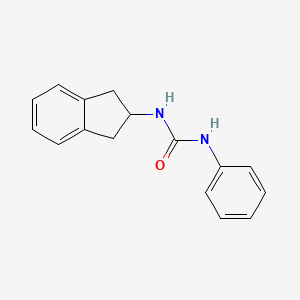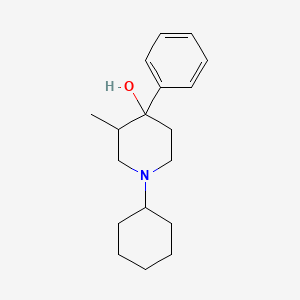![molecular formula C17H23NO3 B5014535 1,2,2-trimethyl-3-{[(2-methylphenyl)amino]carbonyl}cyclopentanecarboxylic acid CAS No. 6626-16-0](/img/structure/B5014535.png)
1,2,2-trimethyl-3-{[(2-methylphenyl)amino]carbonyl}cyclopentanecarboxylic acid
描述
1,2,2-trimethyl-3-{[(2-methylphenyl)amino]carbonyl}cyclopentanecarboxylic acid, also known as TMC-1, is a synthetic compound that belongs to the class of non-steroidal anti-inflammatory drugs (NSAIDs). It was first synthesized in 2001 by researchers at the University of California, San Diego, and has since been studied for its potential as a therapeutic agent.
作用机制
1,2,2-trimethyl-3-{[(2-methylphenyl)amino]carbonyl}cyclopentanecarboxylic acid works by inhibiting the activity of cyclooxygenase (COX) enzymes, which are involved in the production of prostaglandins. Specifically, this compound inhibits the activity of COX-2, which is upregulated in response to inflammation. By inhibiting COX-2, this compound reduces the production of prostaglandins, leading to a reduction in inflammation and pain.
Biochemical and Physiological Effects:
This compound has been shown to have a number of biochemical and physiological effects. In addition to its anti-inflammatory and analgesic properties, this compound has been shown to have antioxidant effects, reducing oxidative stress in animal models. This compound has also been shown to have anti-tumor properties, inhibiting the growth of cancer cells in vitro.
实验室实验的优点和局限性
1,2,2-trimethyl-3-{[(2-methylphenyl)amino]carbonyl}cyclopentanecarboxylic acid has several advantages for use in laboratory experiments. It is a synthetic compound, which allows for precise control of its properties and purity. This compound is also stable and can be stored for long periods of time. However, this compound has limitations in terms of its solubility and bioavailability, which can make it difficult to administer in vivo.
未来方向
There are several potential future directions for research on 1,2,2-trimethyl-3-{[(2-methylphenyl)amino]carbonyl}cyclopentanecarboxylic acid. One area of interest is the development of more potent and selective COX-2 inhibitors based on the structure of this compound. Another area of interest is the investigation of this compound as a potential therapeutic agent for other conditions, such as cancer and neurodegenerative diseases. Additionally, research on the pharmacokinetics and pharmacodynamics of this compound could lead to improved formulations and administration methods.
合成方法
The synthesis of 1,2,2-trimethyl-3-{[(2-methylphenyl)amino]carbonyl}cyclopentanecarboxylic acid involves several steps, including the reaction of 2-methylphenylamine with ethyl chloroformate to form the corresponding carbamate. This intermediate is then reacted with 1,2,2-trimethyl-3-cyclopenten-1-ylmethanol to form the final product, this compound.
科学研究应用
1,2,2-trimethyl-3-{[(2-methylphenyl)amino]carbonyl}cyclopentanecarboxylic acid has been studied for its potential as an anti-inflammatory and analgesic agent. It has been shown to inhibit the production of prostaglandins, which are involved in the inflammatory response. This compound has also been shown to have analgesic properties, reducing pain in animal models.
属性
IUPAC Name |
1,2,2-trimethyl-3-[(2-methylphenyl)carbamoyl]cyclopentane-1-carboxylic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H23NO3/c1-11-7-5-6-8-13(11)18-14(19)12-9-10-17(4,15(20)21)16(12,2)3/h5-8,12H,9-10H2,1-4H3,(H,18,19)(H,20,21) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OKUGOHCCKVGQST-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1NC(=O)C2CCC(C2(C)C)(C)C(=O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H23NO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90289201 | |
| Record name | 1,2,2-trimethyl-3-[(2-methylphenyl)carbamoyl]cyclopentanecarboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90289201 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
289.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
6626-16-0 | |
| Record name | NSC59804 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=59804 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 1,2,2-trimethyl-3-[(2-methylphenyl)carbamoyl]cyclopentanecarboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90289201 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![N-(2-furylmethyl)-2-{4-[(2,4,6-trioxotetrahydro-5(2H)-pyrimidinylidene)methyl]phenoxy}acetamide](/img/structure/B5014452.png)
![4-(benzyloxy)-1-({3-[3-(trifluoromethyl)benzyl]-1,2,4-oxadiazol-5-yl}methyl)piperidine](/img/structure/B5014464.png)
![2-(2-isopropyl-5-methylphenoxy)-N-[3-methyl-4-(2-oxo-2H-chromen-3-yl)phenyl]acetamide](/img/structure/B5014472.png)

![4-{5-chloro-2-[2-(3-methylphenoxy)ethoxy]benzylidene}-2-phenyl-1,3-oxazol-5(4H)-one](/img/structure/B5014498.png)
![4-methyl-5-{[(4-methyl-5-phenyl-4H-1,2,4-triazol-3-yl)thio]methyl}-1,3-dioxol-2-one](/img/structure/B5014502.png)

![N'-[1-(4-morpholinylmethyl)-2-oxo-1,2-dihydro-3H-indol-3-ylidene]isonicotinohydrazide](/img/structure/B5014511.png)
![5-{3-chloro-4-[(2-fluorobenzyl)oxy]-5-methoxybenzylidene}-3-ethyl-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B5014514.png)

![N-({[5-(1,3-benzothiazol-2-yl)-2-chlorophenyl]amino}carbonothioyl)-2-methylbenzamide](/img/structure/B5014530.png)

![N-(4-chlorophenyl)-7-(difluoromethyl)-5-(2-methoxyphenyl)pyrazolo[1,5-a]pyrimidine-3-carboxamide](/img/structure/B5014541.png)
![2-acetyl-7-methoxy-3-(4-methoxyphenyl)-3,3a,4,5-tetrahydro-2H-benzo[g]indazole](/img/structure/B5014545.png)